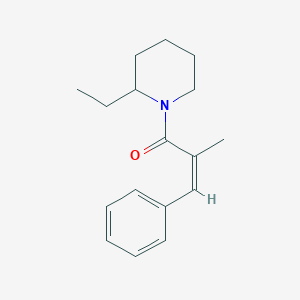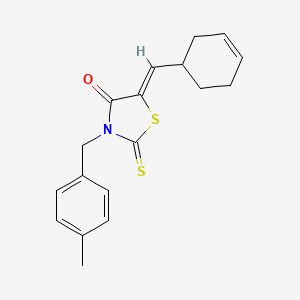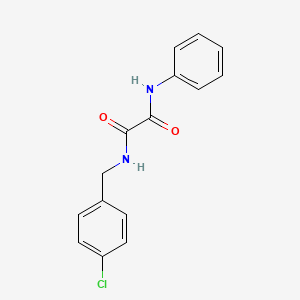
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine, also known as EMPP, is a chemical compound that has gained significant attention in the field of scientific research. EMPP is a piperidine derivative that has been synthesized through various methods and has shown potential applications in various areas of research.
作用機序
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine's mechanism of action is not fully understood but is thought to involve the modulation of dopamine receptors. This compound has been shown to bind to dopamine receptors and regulate their activity, leading to potential therapeutic effects in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the reduction of inflammation, and the potential for pain relief. This compound has also shown potential antipsychotic effects in animal studies.
実験室実験の利点と制限
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine has several advantages for lab experiments, including its potential therapeutic effects and its ability to modulate dopamine signaling pathways. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
For 2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine research include further investigation of its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand this compound's mechanism of action and to develop more efficient synthesis methods. This compound's potential applications in drug discovery and development also warrant further investigation.
Conclusion
In conclusion, this compound is a piperidine derivative that has shown potential applications in various areas of scientific research. This compound's mechanism of action involves the modulation of dopamine signaling pathways, leading to potential therapeutic effects in neurological disorders. Despite its complex synthesis method and limitations, this compound's potential applications in drug discovery and development warrant further investigation.
合成法
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine can be synthesized through various methods, including the reaction of 2-methyl-3-phenylacrylic acid with piperidine and subsequent reduction of the resulting compound. Another method involves the reaction of 2-methyl-3-phenylacrolein with piperidine and subsequent reduction of the resulting compound. The synthesis of this compound requires careful attention to the reaction conditions and purification steps to obtain a pure compound.
科学的研究の応用
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine has shown potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been studied as a potential ligand for dopamine receptors and has shown promising results in the treatment of Parkinson's disease. This compound has also been studied for its potential analgesic and anti-inflammatory properties. Additionally, this compound has been investigated as a potential antipsychotic agent and has shown promising results in animal studies.
特性
IUPAC Name |
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-16-11-7-8-12-18(16)17(19)14(2)13-15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZHALHZLRDQL-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)
![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)
